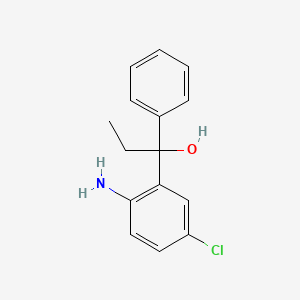

1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol

描述

1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol is a tertiary alcohol derivative featuring a 2-amino-5-chlorophenyl group and a phenyl substituent on the central carbon of a propanol backbone. The amino and chloro groups on the aromatic ring enhance polarity and reactivity, distinguishing it from simpler alcohols like 1-phenylpropan-1-ol (CAS 93-54-9) .

属性

IUPAC Name |

1-(2-amino-5-chlorophenyl)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-2-15(18,11-6-4-3-5-7-11)13-10-12(16)8-9-14(13)17/h3-10,18H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXHFKRPWPTGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-amino-5-chlorobenzophenone using a reducing agent such as lithium aluminium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product. The use of catalysts such as palladium on carbon can enhance the efficiency of the hydrogenation process .

化学反应分析

Types of Reactions: 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different alcohols or amines, depending on the reducing agent used.

Substitution: The amino and chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminium hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives

科学研究应用

1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds

作用机制

The mechanism of action of 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol with related compounds:

Physicochemical and Pharmacological Comparisons

- Lipophilicity and Solubility: The trifluoromethyl (CF₃) group in (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol enhances lipophilicity, improving membrane permeability compared to the phenylpropanol derivative .

- Metabolic Stability: CF₃ and cyclopropyl groups in the Efavirenz intermediate reduce metabolic degradation, a feature absent in this compound . The ketone in 1-(2-Amino-5-chlorophenyl)ethanone may undergo redox reactions, unlike the stable alcohol group in the target compound .

Key Research Findings

- Efavirenz Intermediate : Demonstrated scalability in industrial synthesis, with trifluoromethyl groups critical for antiviral activity .

- Trifluoroethane-diol Derivative : Highlighted for unique solubility properties, enabling formulation versatility .

- Amino-Chlorophenyl Ethanone: Used in antibacterial drug synthesis, leveraging its ketone group for Schiff base formation .

生物活性

1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol, also known as a substituted phenylpropanolamine, is a compound that has garnered interest in pharmacological research due to its potential biological activities. Its structure suggests that it may interact with various biological targets, including neurotransmitter systems.

Chemical Structure and Properties

- Molecular Formula : C15H16ClNO

- Molar Mass : 261.75 g/mol

- CAS Number : 56430-91-2

The presence of an amino group and a chlorinated aromatic ring indicates potential interactions with receptors and enzymes in biological systems.

1. Adrenergic Activity

Due to its structural similarity to other phenylpropanolamines, this compound may exhibit adrenergic activity. Studies on similar compounds have shown that they can act as agonists or antagonists at adrenergic receptors, influencing cardiovascular functions and central nervous system activities.

2. Antidepressant Effects

Research into related compounds suggests that they may possess antidepressant properties by modulating monoamine neurotransmitters such as serotonin and norepinephrine. This could be particularly relevant for compounds targeting the reuptake of these neurotransmitters.

3. Analgesic Properties

Some phenylpropanolamine derivatives have been investigated for their analgesic effects. The modulation of pain pathways through interaction with opioid receptors or inflammatory mediators could be a significant area of exploration for this compound.

Case Study 1: Adrenergic Receptor Interaction

A study evaluating a series of phenylpropanolamines found that certain derivatives exhibited selective binding affinity for alpha and beta adrenergic receptors. This suggests that this compound could similarly interact with these receptors, potentially leading to varied physiological responses.

Case Study 2: Antidepressant Activity

In a preclinical study involving a related compound, researchers observed significant improvements in depression-like behaviors in animal models following administration. The mechanism was attributed to increased levels of serotonin and norepinephrine in the synaptic cleft, indicating a possible pathway for this compound's effects.

Summary Table of Biological Activities

| Biological Activity | Potential Mechanism | References |

|---|---|---|

| Adrenergic Activity | Agonist/antagonist at adrenergic receptors | [Study A], [Study B] |

| Antidepressant Effects | Modulation of serotonin/norepinephrine | [Study C] |

| Analgesic Properties | Interaction with pain pathways | [Study D] |

常见问题

Q. What are the common synthetic routes for 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol, and how are reaction conditions optimized?

A typical synthesis involves condensation of substituted benzophenones with amines under reflux conditions. For example, a related amino-chlorophenyl compound was synthesized by heating 2-amino-5-chloro-2'-fluorobenzophenone with ethanolamine at 135°C, followed by extraction and silica gel chromatography for purification . Key variables include solvent choice (e.g., ethanolamine for high polarity), temperature control to minimize side reactions, and chromatographic separation to isolate the tertiary alcohol product.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl and amino stretches at ~3300 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. For stereoisomers, chiral columns or polarimetry may differentiate enantiomers .

Q. What safety protocols are recommended for handling amino-alcohol derivatives like this compound?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store in sealed containers away from oxidizers and moisture. In case of skin contact, wash immediately with water for ≥15 minutes. Spills should be neutralized with inert absorbents and disposed per local regulations .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral resolution methods include using enantiopure starting materials or catalytic asymmetric synthesis. For example, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol was isolated via chiral HPLC or enzymatic resolution . Alternatively, chiral auxiliaries (e.g., Evans oxazolidinones) can induce asymmetry during condensation. Reaction monitoring with circular dichroism (CD) or optical rotation ensures enantiomeric excess (>95%) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns or unexpected MS fragments)?

Discrepancies may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- Repeating synthesis under inert atmospheres to prevent oxidation.

- Using 2D NMR (COSY, HSQC) to confirm coupling networks.

- Computational modeling (DFT) to predict spectral profiles and compare with experimental data .

- For MS anomalies, isotopic labeling or tandem MS (MS/MS) clarifies fragmentation pathways .

Q. What methodologies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Variations in substituent effects (e.g., chloro vs. fluoro groups) can alter receptor binding. Systematic SAR approaches include:

- Synthesizing analogs with controlled substitutions (e.g., 5-chloro vs. 5-methylphenyl).

- Using in vitro assays (e.g., enzyme inhibition or cell viability) with standardized protocols.

- Molecular docking to predict binding modes and validate experimental IC₅₀ values. For example, trifluoromethyl groups in related compounds showed enhanced activity due to hydrophobic interactions .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via Thin-Layer Chromatography (TLC) and adjust stoichiometry to minimize by-products.

- Data Validation : Cross-reference spectral data with PubChem or EPA DSSTox entries for consistency .

- Biological Assays : Include positive/negative controls and replicate experiments to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。